trans,trans-Muconic Acid-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

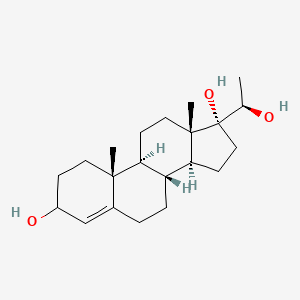

“trans,trans-Muconic Acid-d4” is a deuterium-labeled version of trans,trans-Muconic acid . It has the molecular formula C6 D4 H2 O4 and a molecular weight of 146.1341 . It is a urinary metabolite of benzene and has been used as a biomarker of exposure to benzene in humans .

Synthesis Analysis

The synthesis of “trans,trans-Muconic Acid-d4” involves coordination polymers based on trans,trans-muconic acid . These polymers are prepared using transition metals like Cu, Zn, Ni, Co, and are used as precursors for the supramolecular organization of nanocomposites . Another approach involves the enzymatic synthesis of muconic acid-based polymers .

Molecular Structure Analysis

The molecular structure of “trans,trans-Muconic Acid-d4” is similar to that of trans,trans-Muconic acid, with the difference being the presence of deuterium atoms . The structure can be represented as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

“trans,trans-Muconic Acid-d4” is involved in various chemical reactions. For instance, it is used in the production of specialty polymers . The alkene functionality of the muconate monomers plays a crucial role in these reactions .

Physical And Chemical Properties Analysis

“trans,trans-Muconic Acid-d4” is a solid substance . It has a molecular formula of C6 D4 H2 O4 and a molecular weight of 146.1341 .

科学的研究の応用

Renewable Chemical Production : trans,trans-Muconic acid is pivotal in producing renewable cyclic dicarboxylic acids like terephthalic and 1,4-cyclohexanedicarboxylic acids. These acids are derived from biomass through a series of biological and chemical processes, including isomerization of cis,cis-muconic acid to trans,trans-muconic acid. This process is crucial for industries like the polyester and polyamide industries (Carraher et al., 2017).

Analytical Techniques in Biomonitoring : trans,trans-Muconic acid is used as a biomarker in biological monitoring of benzene exposure. Techniques like ionic liquid-dispersive liquid-liquid microextraction coupled with HPLC (High-Performance Liquid Chromatography) have been developed for the preconcentration and analytical determination of trans,trans-muconic acid in human urine samples (Abbaszadeh et al., 2021).

Catalytic Conversion and Isomerization : Iodine-catalyzed isomerization of dimethyl muconate, a related compound, to the trans,trans-form has been studied to synthesize drop-in commodity and novel monomers like dimethyl terephthalate. Understanding the catalytic conversion and isomerization mechanisms can advance the production of bio-based chemicals (Settle et al., 2018).

Biobased Economy & Polymer Production : Muconic acid, including its trans,trans isomer, serves as a versatile monomer for producing specialty polymers and other value-added chemicals. Its potential as a starting material for synthesis routes in the biobased economy is significant, highlighting its role in sustainable chemistry (Khalil et al., 2020).

Solid-State Photochemistry : The reactivity of trans,trans-Muconic acid in solid-state photochemistry has been studied. Its crystallization and reaction behaviors under certain conditions provide insights into the formation of polymers and other complex molecular structures (Lahav & Schmidt, 1967).

Electrochemical Conversion : Electrochemical conversion methods for muconic acid to diacid monomers, including trans,trans-muconic acid, are emerging as alternatives to conventional catalysis. These methods are key for the sustainable manufacture of commodities like Nylon-6,6 and PET, utilizing biomass-derived platform chemicals (Matthiesen et al., 2016).

Biodegradability Studies : Studies on the chemical structure and biodegradability of halogenated aromatic compounds have included muconic acids, like trans,trans-muconic acid, as intermediates. These studies are essential for understanding the environmental impact and degradation pathways of various chemical compounds (Schmidt, Remberg & Knackmuss, 1980).

Safety and Hazards

“trans,trans-Muconic Acid-d4” can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn when handling this substance .

将来の方向性

特性

CAS番号 |

1185239-59-1 |

|---|---|

分子式 |

C6H6O4 |

分子量 |

146.134 |

IUPAC名 |

(2E,4E)-2,3,4,5-tetradeuteriohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1D,2D,3D,4D |

InChIキー |

TXXHDPDFNKHHGW-NFCKNUJASA-N |

SMILES |

C(=CC(=O)O)C=CC(=O)O |

同義語 |

(2E,4E)-2,4-Hexadienedioic Acid-d4; (E,E)-Muconic acid-d4; NSC 66486-d4; trans,trans-2,4-Hexadienedioic Acid-d4; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)

![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)